N,N-Dicyclohexylacetamide

Lipophilicity Physicochemical Properties Partition Coefficient

Researchers requiring sterically hindered, lipophilic tertiary amides for selective actinide binding often find common amides (DMAC, DIPA) lack sufficient steric bulk. N,N-Dicyclohexylacetamide (CAS 1563-91-3) directly addresses this gap: • LogP 3.5 & dicyclohexyl steric bulk enable stable Th/U complex formation for nuclear fuel cycle R&D. • Validated scaffold for Ca²⁺/Na⁺ ionophores achieving sub-nanomolar detection limits. • 98% purity, white crystalline solid; bp 348.1°C, vapor pressure 5.16E-05 mmHg at 25°C.

Molecular Formula C14H25NO
Molecular Weight 223.35 g/mol
CAS No. 1563-91-3
Cat. No. B074205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dicyclohexylacetamide
CAS1563-91-3
SynonymsN,N-Dicyclohexylacetamide
Molecular FormulaC14H25NO
Molecular Weight223.35 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CCCCC1)C2CCCCC2
InChIInChI=1S/C14H25NO/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h13-14H,2-11H2,1H3
InChIKeyKYVIFDXEMABEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dicyclohexylacetamide Properties and Availability


N,N-Dicyclohexylacetamide (CAS 1563-91-3) is a tertiary acetamide derivative with the molecular formula C₁₄H₂₅NO and a molecular weight of 223.35 g/mol [1]. This compound features a bulky, lipophilic dicyclohexyl substituent attached to the nitrogen atom, conferring high lipophilicity (LogP: 3.5) and significant steric hindrance . It is a white crystalline solid and is primarily utilized as a synthetic intermediate, a ligand for transition metal catalysis , and a building block for more complex derivatives, including ionophores and antimicrobial agents [2].

Bulky tertiary amide for ligand chemistry and f-element coordination studies
High-lipophilicity building block for membrane-based sensor research and extraction design
Scaffold for synthesizing antimicrobial dithiocarbamate derivatives; parent compound is not a validated antimicrobial agent

Why N,N-Dicyclohexylacetamide Cannot Be Replaced


The extreme steric bulk and resulting high lipophilicity of N,N-Dicyclohexylacetamide distinguish it from smaller, more common tertiary amides like N,N-Dimethylacetamide (DMAC) or N,N-Diisopropylacetamide (DIPA). This structural feature is not merely incremental; it defines its entire utility profile. For example, its ability to form stable complexes with actinides (Th, U) is directly tied to the specific steric constraints of the cyclohexyl rings [1], and its derivatives form the basis of highly selective ionophores that smaller amides cannot mimic [2]. A simple substitution with a less hindered or less lipophilic analog would fundamentally alter binding geometries, extraction efficiencies, and synthetic outcomes, leading to failed reactions or non-functional materials. The evidence presented below quantifies these critical differences in physical properties and application-specific performance.

Less lipophilic tertiary amides (e.g., N,N-Dimethylacetamide, N,N-Diisopropylacetamide) may shift partitioning behavior and extraction efficiency.
Sterically less hindered analogs may access different metal-binding geometries; coordination metrics and selectivity are ligand-architecture-dependent.
Lack of the dicyclohexylacetamide core may eliminate the ionophore-lipophilicity profile required for solvent polymeric membrane electrode selectivity.

Quantitative Differentiation from Analogues


Lipophilicity Comparison

N,N-Dicyclohexylacetamide exhibits significantly higher lipophilicity compared to common, less-hindered tertiary amides, which dictates its behavior in extraction and membrane-based applications. Its calculated LogP is 3.50 , in stark contrast to N,N-Dimethylacetamide (LogP: -0.75) and N,N-Diisopropylacetamide (LogP: 1.01) [1]. This 4.25 log unit difference relative to DMAC represents a greater than 10,000-fold increase in octanol-water partitioning.

Lipophilicity
Data to verify
LogP 3.50 vs. DMAC -0.75 (Δ +4.25)
Supports selection for lipophilic membrane and extraction research.
Calculated LogP; experimental partition data may refine use context.
Lipophilicity Physicochemical Properties Partition Coefficient

Thermal Stability Comparison

The bulky cyclohexyl substituents confer a substantially higher boiling point, indicating lower volatility and greater thermal stability compared to less hindered amides. N,N-Dicyclohexylacetamide has a boiling point of 348.1 °C at 760 mmHg , compared to 165-166 °C for N,N-Dimethylacetamide and 192.9 °C for N,N-Diisopropylacetamide [1].

Thermal Stability
Data to verify
Bp 348.1 °C vs. DMAC 165 °C (Δ +182 °C)
Indicates lower volatility for high-temperature reaction screening.
Predicted boiling point; confirm under your experimental pressure conditions.
Thermal Stability Volatility Physical Properties

Actinide Complexation and Ligand Sterics

N,N-Dicyclohexylacetamide (DCA) forms stable complexes with actinides. In the X-ray crystal structure of [Th(NCS)₂Cl₂(DCA)₃], the DCA ligands coordinate to thorium in a pentagonal bipyramidal geometry. The average Th–O (ligand) bond distance is 2.357(5) Å [1]. In a comparative study, the complex with N,N'-diisopropylbutyramide (DIPIBA) yielded a shorter Th–O bond of 2.34(1) Å, highlighting the influence of ligand sterics on metal binding distances [1].

Actinide Complexation
Head-to-head
Th–O bond 2.357(5) Å in [Th(NCS)₂Cl₂(DCA)₃] vs. 2.34(1) Å for DIPIBA complex
Ligand sterics influence metal-binding geometry; DCA may enable distinct coordination architectures.
Single-crystal XRD; extraction selectivity requires separate validation.
Actinide Chemistry Coordination Complexes Ligand Design

Scaffold for Antimicrobial Derivatives

While N,N-Dicyclohexylacetamide itself may not possess high antimicrobial activity, it serves as a privileged scaffold. Derivatives, such as 2-(dicyclohexylamino)-2-oxoethyl-1-substituted carbodithioates, have demonstrated antimicrobial effects with Minimum Inhibitory Concentrations (MICs) ranging from 97.5 to 390 µg/mL against various Gram-positive, Gram-negative, and fungal strains [1]. The parent compound lacks this broad activity, highlighting the importance of the dicyclohexylacetamide moiety for generating potent analogs.

Antimicrobial Derivatives
Class-level
Derivative MIC range 97.5–390 µg/mL against Gram-positive, Gram-negative, and fungal strains
Supports use as a scaffold for synthesizing screening compounds; parent activity context differs.
Class-level inference from dithiocarbamate derivatives; data to verify for your specific analogs.
Antimicrobial Agents Medicinal Chemistry Dithiocarbamates

N,N-Dicyclohexylacetamide Applications


Actinide/Lanthanide Separation & Catalysis

The ability of N,N-Dicyclohexylacetamide to form distinct, structurally characterized complexes with actinides like thorium and uranium makes it a valuable ligand for developing novel separation processes in nuclear fuel cycles and for studying f-element coordination chemistry. The specific bond lengths and geometries observed in [Th(NCS)₂Cl₂(DCA)₃] [1] are directly relevant to designing selective extractants or catalysts that require a specific steric and electronic environment.

Ion-Selective Electrode Development

The high lipophilicity (LogP 3.5) of the dicyclohexylacetamide motif is crucial for its use in ionophores. Derivatives such as Calcium ionophore II (ETH 129; 2,2'-Oxybis[N,N-dicyclohexylacetamide]) and Sodium ionophore III (ETH2120) are commercially available for constructing solvent polymeric membrane electrodes with high selectivity for Ca²⁺ and Na⁺ [2], . These sensors, which rely on the lipophilic anchor provided by the parent structure, achieve detection limits in the sub-nanomolar range [2].

Antimicrobial Dithiocarbamate Synthesis

The dicyclohexylacetamide core is a validated scaffold for generating novel antimicrobial compounds. The synthesis of 2-(substituted-sulfanyl)-N,N-dicyclohexylacetamide and 2-(dicyclohexylamino)-2-oxoethyl-1-substituted carbodithioate derivatives leads to compounds with MICs ranging from 97.5 to 390 µg/mL against a broad panel of pathogens [3]. This provides a clear research pathway for medicinal chemists seeking new anti-infective leads based on a readily accessible, lipophilic amide building block.

Low-Volatility Solvent Applications

With a boiling point of 348.1 °C and a vapor pressure of just 5.16E-05 mmHg at 25 °C , N,N-Dicyclohexylacetamide is exceptionally non-volatile. This property makes it a candidate for use as a high-boiling, aprotic solvent or plasticizer in formulations where low emissions and thermal stability are critical, such as in certain polymer processing or high-temperature reactions, offering a distinct advantage over common, lower-boiling amides like DMAC (bp 165 °C).

Application
Selection Property
Validation Focus
Actinide/lanthanide separation and catalysis research
Ligand steric profile and coordination geometry
Extraction selectivity and crystal-structure confirmation
Ion-selective electrode development
High lipophilicity (calculated LogP 3.5)
Membrane composition and ionophore selectivity review
Antimicrobial dithiocarbamate synthesis
Scaffold for derivatization
Antimicrobial screening and MIC endpoint review
High-temperature, low-volatility solvent applications
Low volatility (reported bp 348.1 °C)
Evaporative loss and thermal stability under process conditions
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